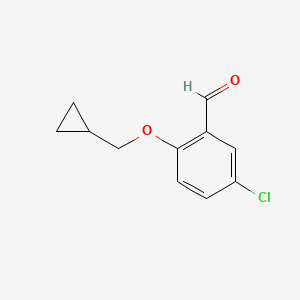

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde

Descripción

Propiedades

IUPAC Name |

5-chloro-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEUHQWRUISSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Cyclopropylmethoxy Derivative Formation

Overview:

This method involves the initial formation of the cyclopropylmethoxy group on a benzaldehyde precursor, followed by functionalization to introduce the aldehyde group.

Preparation of Cyclopropylmethoxy Intermediate:

Cyclopropylmethanol reacts with chlorinating agents such as thionyl chloride to produce cyclopropylmethyl chloride (a reactive alkyl halide).Nucleophilic Substitution on 2-Hydroxybenzaldehyde:

The cyclopropylmethyl chloride reacts with 2-hydroxybenzaldehyde in the presence of a base like potassium carbonate, resulting in the formation of 2-(cyclopropylmethoxy)benzaldehyde .

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Cyclopropylmethyl chloride formation | Cyclopropylmethanol + SOCl₂ | None | Reflux | ~85% | Anhydrous conditions preferred |

| Etherification | 2-Hydroxybenzaldehyde + cyclopropylmethyl chloride | Acetone | Room temp to reflux | 70-80% | Excess base to drive reaction |

- Mild conditions

- High selectivity for ether formation

- Suitable for scale-up

Aromatic Substitution via Electrophilic or Nucleophilic Aromatic Substitution

Overview:

Functionalization of the aromatic ring at the ortho-position relative to hydroxyl or aldehyde groups can be achieved via directed ortho-lithiation or metalation followed by reaction with electrophiles.

Directed Lithiation:

Use of n-butyllithium to lithiate the aromatic ring at the ortho-position, followed by quenching with cyclopropylmethyl electrophiles or chlorides.Oxidation to Benzaldehyde:

If starting from a phenol or benzene derivative, oxidation steps convert intermediates to benzaldehyde.

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium | THF | -78°C | 60-75% | Controlled addition |

| Electrophilic substitution | Cyclopropylmethyl chloride | -78°C to room temp | - | 65-80% | High regioselectivity |

- Precise regioselectivity

- Compatible with various functional groups

Multi-step Route via Chlorination and Etherification

Overview:

A more traditional route involves chlorination of the aromatic ring, followed by etherification.

Chlorination:

Electrophilic aromatic substitution with chlorine in the presence of Lewis acids (e.g., FeCl₃) yields 5-chlorobenzaldehyde derivatives.Etherification with Cyclopropylmethanol:

The chlorinated benzaldehyde reacts with cyclopropylmethanol derivatives under basic conditions to afford the target compound.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | Reflux | 80% | Selective at ortho position |

| Etherification | Cyclopropylmethanol + base | Reflux | 70-85% | Excess base improves yield |

Environmental Note:

Chlorination steps require careful handling of reagents and waste management.

Alternative Route via Suzuki or Cross-Coupling Reactions

Overview:

Using modern cross-coupling techniques, such as Suzuki coupling, to attach the cyclopropylmethoxy group.

Preparation of Brominated or Iodinated Benzaldehyde:

Bromination at the ortho position.Coupling with Cyclopropylboronic Acid or Derivatives:

Catalyzed by Pd(0) complexes under mild conditions.

- High regioselectivity

- Compatibility with various functional groups

- Suitable for complex molecule synthesis

- Requires expensive catalysts

- Multi-step process

Summary Data Table of Preparation Methods

| Method | Key Reagents | Main Advantages | Drawbacks | Typical Yield | Industrial Suitability |

|---|---|---|---|---|---|

| Etherification of 2-hydroxybenzaldehyde | Cyclopropylmethyl chloride + base | Mild, high selectivity | Reagent handling | 70-80% | Good |

| Aromatic substitution via lithiation | n-BuLi + electrophile | Precise regioselectivity | Sensitive conditions | 60-75% | Moderate |

| Chlorination + Etherification | Cl₂ + FeCl₃ + cyclopropylmethanol | Well-established | Waste management | 70-85% | Suitable with controls |

| Cross-coupling (Suzuki) | Brominated benzaldehyde + cyclopropylboronic acid | High selectivity | Costly catalysts | 65-75% | Promising for complex synthesis |

Research Findings and Notes

Environmental and Safety Considerations:

Routes avoiding chlorinated solvents and toxic reagents are preferred. The etherification route using cyclopropylmethyl chloride under anhydrous conditions is considered environmentally friendly when proper waste disposal is implemented.Yield Optimization:

Excess base and controlled temperature conditions improve yields. Purification steps such as recrystallization or chromatography are critical for high purity.Industrial Scalability: Routes involving direct etherification and chlorination are more amenable to scale-up, provided safety protocols are followed.

Aplicaciones Científicas De Investigación

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropylmethoxy group may enhance the compound’s binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzaldehyde Core

Methoxy vs. Cyclopropylmethoxy Substituents

- 4-(Cyclopropylmethoxy)benzaldehyde (S5) : Lacks the 5-chloro substitution but shares the cyclopropylmethoxy group. Synthesized via NaBH₄ reduction of 4-(cyclopropylmethoxy)benzyl alcohol (S6) with 99% yield . The absence of chlorine reduces steric hindrance and electronic deactivation, making S5 more reactive in electrophilic aromatic substitution compared to the target compound.

- 5-Chloro-2-methoxybenzaldehyde : Replaces the cyclopropylmethoxy group with a methoxy group. The smaller methoxy substituent reduces steric hindrance but increases electron-donating effects, altering reactivity in condensation reactions (e.g., azomethine formation) .

Key Data :

| Compound | Substituents | Molecular Weight | Key Reactivity Notes |

|---|---|---|---|

| 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde | Cl (5), cyclopropylmethoxy (2) | 214.66 g/mol | High steric bulk, moderate deactivation |

| 4-(Cyclopropylmethoxy)benzaldehyde (S5) | cyclopropylmethoxy (4) | 176.21 g/mol | Lower steric hindrance, higher reactivity |

| 5-Chloro-2-methoxybenzaldehyde | Cl (5), methoxy (2) | 170.59 g/mol | Enhanced electron donation, faster condensation |

Halogen and Functional Group Variations

- 5-Chloro-2-fluorobenzaldehyde : Substitutes the cyclopropylmethoxy group with fluorine. The electron-withdrawing fluorine increases ring deactivation, directing electrophilic attacks to specific positions. This compound is used in fluorinated drug intermediates .

- 5-Chloro-2-hydroxybenzaldehyde (Salicylaldehyde derivative) : Features a hydroxyl group instead of cyclopropylmethoxy. The hydroxyl group enables hydrogen bonding and participation in redox reactions, making it suitable for metal coordination (e.g., Zn complexes with photoluminescent properties) .

Key Data :

Derivatives in Coordination Chemistry and Bioactivity

- Azomethine Derivatives: this compound can form Schiff bases with amines. Analogous compounds, such as 5-chloro-2-(N-tosylamino)benzaldehyde, generate zinc(II) complexes with tetrahedral geometries, high thermal stability (>290°C), and photoluminescence quantum yields up to 48.3% in solid state. These complexes are used in electroluminescent devices .

Actividad Biológica

5-Chloro-2-(cyclopropylmethoxy)benzaldehyde is an organic compound notable for its unique structural features, including a chloro substituent and a cyclopropylmethoxy group attached to a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 198.65 g/mol

- CAS Number : 883519-13-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of bacteria and fungi, likely due to its structural characteristics which allow it to interact with biological macromolecules such as proteins and nucleic acids.

- Antitumor Activity : Similar benzaldehyde derivatives have been documented for their roles in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, suggesting potential antitumor activity for this compound .

The exact mechanism of action for this compound has not been fully elucidated. However, compounds in its class often interact with specific enzymes or receptors, leading to biological responses. For instance:

- Enzyme Inhibition : Benzaldehyde derivatives have been shown to inhibit certain kinases and other enzymes involved in critical cellular pathways, which may contribute to their anticancer and antimicrobial effects .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to related compounds, the following table summarizes the activities of similar benzaldehyde derivatives:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Notes |

|---|---|---|---|

| This compound | Yes | Potential | Structure allows interaction with proteins |

| 5-Chloro-2-isopropoxybenzaldehyde | Moderate | Yes | Enhanced lipophilicity may improve bioavailability |

| 4-Chlorobenzaldehyde | Yes | Moderate | Known for antibacterial properties |

| 3-Methoxybenzaldehyde | Yes | Limited | Less potent than chlorinated variants |

Case Studies and Research Findings

- Antimicrobial Studies : In a study evaluating various benzaldehyde derivatives, it was found that chlorinated variants exhibited superior antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chloro group was crucial for enhancing the efficacy of these compounds .

- Antitumor Activity : Research on pyrazole derivatives, which share structural similarities with this compound, demonstrated significant inhibitory effects on cancer cell lines. These compounds were noted for their ability to induce apoptosis and inhibit proliferation in MCF-7 and MDA-MB-231 breast cancer cells .

- Mechanistic Insights : Studies suggest that benzaldehydes can disrupt cellular membranes and interfere with intracellular processes, leading to cell death. This mechanism is particularly relevant for their antimicrobial effects .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-(cyclopropylmethoxy)benzaldehyde, and what factors influence reaction efficiency?

- Methodological Answer : A typical synthesis involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaOH). Catalysts like H₂SO₄ may enhance reaction rates, as seen in analogous aldehyde alkylation protocols . Key factors include:

- Catalyst selection : Acidic catalysts improve electrophilicity of the aldehyde group.

- Temperature control : Reactions often proceed at 70–90°C to balance kinetics and side-product formation.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials (e.g., cyclopropylmethyl derivatives).

Reaction efficiency is highly sensitive to stoichiometry and solvent polarity (e.g., DMF or THF).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups via characteristic peaks. For example, the aldehyde C=O stretch appears at ~1700 cm⁻¹, while the C-O-C (ether) stretch is observed near 1250 cm⁻¹ .

- NMR :

- ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm. Cyclopropane protons show distinct splitting patterns (δ 0.5–1.5 ppm).

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, and the cyclopropane carbons at δ 5–15 ppm.

- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopropane moiety).

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation or cyclopropane ring degradation .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Stability Monitoring : Regular HPLC analysis (e.g., using C18 columns and UV detection at 254 nm) detects decomposition products .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when encountering low conversion rates?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance reactivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may improve nucleophilicity of the hydroxy group in 5-chloro-2-hydroxybenzaldehyde.

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and adjust parameters (e.g., temperature, stoichiometry) dynamically .

- Byproduct Analysis : Identify competing pathways (e.g., over-alkylation) via LC-MS and suppress them using protective groups .

Q. What strategies should be employed to resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software). Discrepancies in cyclopropane ring vibrations may arise from solvent effects or crystal packing .

- Tautomerism Checks : Investigate possible keto-enol tautomerism in the aldehyde group using deuterated solvents or variable-temperature NMR.

- Crystallography : Single-crystal X-ray diffraction (as in thiosemicarbazone derivatives ) provides definitive structural validation.

Q. What methodological considerations are critical when quantifying trace impurities in this compound using HPLC-MS?

- Methodological Answer :

- Internal Standards : Isotope-labeled analogs (e.g., ¹³C or D-labeled compounds) minimize matrix effects and improve accuracy .

- Derivatization : Enhance MS sensitivity by converting the aldehyde to a hydrazone or oxime derivative using reagents like DNPH (2,4-dinitrophenylhydrazine).

- Method Validation :

- Linearity : Calibrate with impurity standards (e.g., 5-chloro-2-hydroxybenzaldehyde) across 3–5 orders of magnitude.

- LOQ/LOD : Establish limits of quantification/detection via signal-to-noise ratios (typically S/N ≥ 10 for LOQ).

- Contamination Control : Use UHPLC-grade solvents and guard columns to prevent column fouling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.